CARBAMIC ACID, METHYLNITROSO-, alpha-(ETHYLTHIO)-o-TOLYL ESTER

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

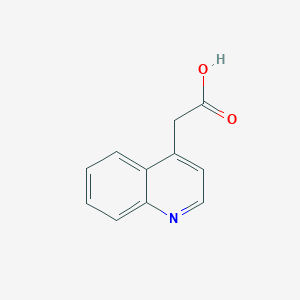

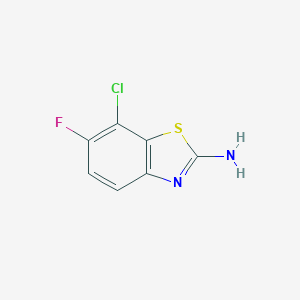

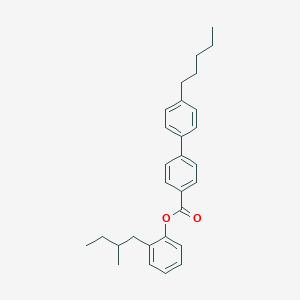

Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester, commonly known as EPN, is a highly toxic organophosphate pesticide. It was first synthesized in the 1950s and was widely used in agriculture to control pests. However, due to its high toxicity, it has been banned in many countries. Despite its toxicity, EPN has been extensively studied for its potential applications in scientific research.

Mecanismo De Acción

EPN works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, which causes overstimulation of the nervous system. This overstimulation can lead to seizures, respiratory failure, and ultimately death.

Biochemical and Physiological Effects:

EPN has a variety of biochemical and physiological effects. It can cause respiratory depression, seizures, and cardiovascular collapse. It can also affect the gastrointestinal system, causing nausea, vomiting, and diarrhea. In addition, it can cause muscle weakness and paralysis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

EPN has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it useful for studying the nervous system. It is also relatively easy to synthesize and can be obtained in large quantities. However, its high toxicity makes it difficult to work with and requires strict safety precautions.

Direcciones Futuras

There are several future directions for the study of EPN. One area of research is the development of new pesticides that are less toxic than EPN. Another area of research is the development of new drugs that target the nervous system. Finally, there is ongoing research into the mechanism of action of EPN, which could lead to new insights into the functioning of the nervous system.

Conclusion:

In conclusion, EPN is a highly toxic organophosphate pesticide that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of acetylcholinesterase and has been used to study the nervous system. However, its high toxicity makes it difficult to work with and requires strict safety precautions. Despite its limitations, EPN remains an important tool for studying the nervous system and has potential applications in the development of new drugs and pesticides.

Métodos De Síntesis

EPN is typically synthesized by the reaction of o-tolyl isocyanate with methyl nitrite and ethyl mercaptan. The resulting compound is then esterified with carbamic acid to produce EPN. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Aplicaciones Científicas De Investigación

EPN has been used in scientific research as a tool to study the nervous system. It acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapses, resulting in overstimulation of the nervous system.

Propiedades

Número CAS |

100836-62-2 |

|---|---|

Nombre del producto |

CARBAMIC ACID, METHYLNITROSO-, alpha-(ETHYLTHIO)-o-TOLYL ESTER |

Fórmula molecular |

C11H14N2O3S |

Peso molecular |

254.31 g/mol |

Nombre IUPAC |

[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate |

InChI |

InChI=1S/C11H14N2O3S/c1-3-17-8-9-6-4-5-7-10(9)16-11(14)13(2)12-15/h4-7H,3,8H2,1-2H3 |

Clave InChI |

SFMDFSSMVAMQHX-UHFFFAOYSA-N |

SMILES |

CCSCC1=CC=CC=C1OC(=O)N(C)N=O |

SMILES canónico |

CCSCC1=CC=CC=C1OC(=O)N(C)N=O |

Otros números CAS |

100836-62-2 |

Sinónimos |

Methylnitrosocarbamic acid, alpha-(ethylthio)-o-tolyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)

![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)

![Cucurbit[7]uril](/img/structure/B34203.png)